Milveterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was initially developed by GlaxoSmithKline and Theravance for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound is designed to provide prolonged bronchodilation, making it a potential candidate for once-daily dosing in respiratory therapy .
Preparation Methods
The synthesis of Milveterol involves several steps, starting from formamide and other precursor chemicals . The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the preparation involves multiple steps of chemical reactions, including the formation of biarylamines . Industrial production methods for this compound are also not widely published, but they likely involve large-scale synthesis techniques common in pharmaceutical manufacturing.
Chemical Reactions Analysis
Milveterol undergoes various chemical reactions typical of β2-adrenergic receptor agonists. These reactions include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different analogs of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified pharmacological profiles .
Scientific Research Applications
Its primary use is as a bronchodilator for the treatment of asthma and COPD . The compound has shown promise in clinical trials, demonstrating efficacy in improving lung function and reducing symptoms in patients with respiratory diseases . Additionally, Milveterol’s long-acting properties make it a valuable candidate for once-daily dosing, which can improve patient adherence to treatment regimens .
Mechanism of Action
Milveterol exerts its effects by acting as a β2-adrenergic receptor agonist. This means it binds to and activates β2-adrenergic receptors in the smooth muscle of the airways, leading to relaxation and bronchodilation . The activation of these receptors stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and improved airflow .
Comparison with Similar Compounds
Milveterol is part of a class of long-acting β2-adrenergic receptor agonists (LABAs). Similar compounds in this class include:
Vilanterol: Another long-acting β2-adrenergic receptor agonist used in combination with other drugs for the treatment of COPD and asthma.
Olodaterol: A LABA used for the maintenance treatment of COPD.
Carmoterol: A LABA with similar applications in respiratory therapy.
Abediterol: Another LABA under development for respiratory diseases.
This compound’s uniqueness lies in its specific pharmacokinetic profile and its potential for once-daily dosing, which can enhance patient compliance compared to other LABAs that may require more frequent administration .
Properties
Key on ui mechanism of action |
GSK159797 is a longer-acting beta-2 adrenoceptor agonist. It acts on the beta2-adrenergic receptor, thereby causing smooth muscle relaxation resulting in dilation of bronchial passages. |
---|---|
CAS No. |
652990-07-3 |
Molecular Formula |
C25H29N3O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C25H29N3O4/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29)/t24-,25-/m0/s1 |
InChI Key |
BMKINZUHKYLSKI-DQEYMECFSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O |
Key on ui other cas no. |
652990-07-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.